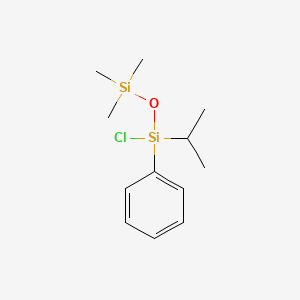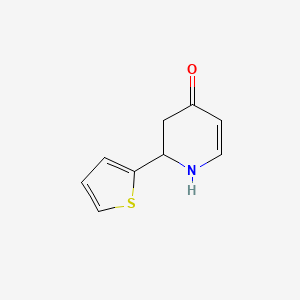
4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- is a heterocyclic compound that features a pyridinone ring fused with a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thienyl-substituted precursor with a suitable nitrogen source to form the pyridinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The thienyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridinone derivatives, and various substituted thienyl-pyridinone compounds.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinazolinone Derivatives: These compounds are known for their wide range of pharmacological properties, including anticancer and antibacterial activities.
Thienopyridines: These compounds are structurally related and are studied for their potential therapeutic applications.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-2-(2-thienyl)- is unique due to its specific combination of a pyridinone ring and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
827622-88-8 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-thiophen-2-yl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NOS/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-5,8,10H,6H2 |
InChI-Schlüssel |
ISGPNUMQXIOAIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC=CC1=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


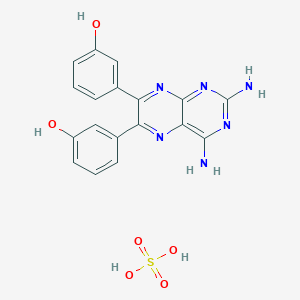


![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
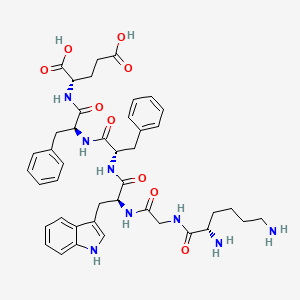
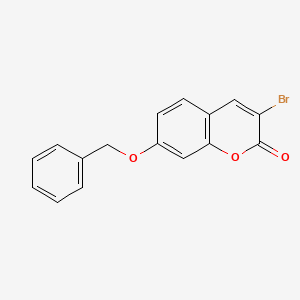
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
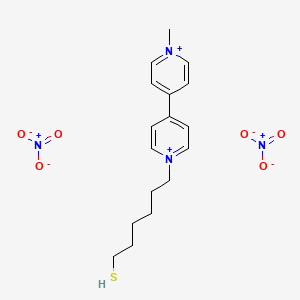
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
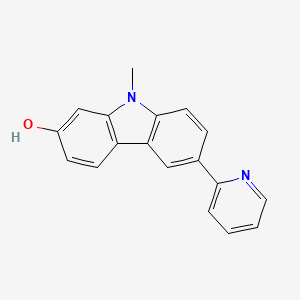
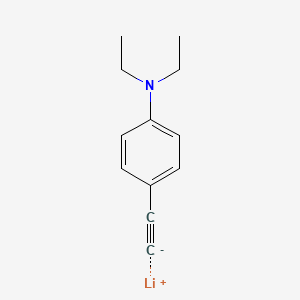
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
